aurovertin

cancer metabolism mitochondrial inhibitor triple-negative breast cancer

Aurovertin (CAS 11002-90-7) represents a family of mitochondrial F1Fo-ATPase inhibitors with profound potency divergence among analogs. In MDA-MB-231 triple-negative breast cancer cells, IC50 values range from 0.08 μM (Aurovertin D) to >50 μM (Aurovertin T). For structure-based designs, Aurovertin B provides the only publicly available co-crystal structure (PDB 1COW). For maximal cytotoxicity, Aurovertin D is 69-fold more potent than Aurovertin B. Generic substitution is scientifically indefensible—specify the required analog when ordering.

Molecular Formula C30H52O
Molecular Weight 0
CAS No. 11002-90-7
Cat. No. B1171891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameaurovertin
CAS11002-90-7
Synonymsaurovertin
Molecular FormulaC30H52O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurovertin (CAS 11002-90-7) for Mitochondrial Research: Procurement Specifications & Evidence-Based Selection Guide


Aurovertin (CAS 11002-90-7) refers to a family of polyene-pyrone antibiotics produced by the fungus Calcarisporium arbuscula [1]. These compounds function as mitochondrial F1Fo-ATPase inhibitors, binding to the β subunits in the F1 catalytic domain to disrupt oxidative phosphorylation [2]. The most extensively characterized analog, Aurovertin B (CAS 55350-03-3), serves as the principal reference compound for this class and exhibits a mixed, noncompetitive inhibition mechanism with differential potency against ATP synthesis versus hydrolysis [3].

Why Aurovertin B Cannot Be Substituted: Quantified Functional Divergence Among Aurovertin Family Members


The aurovertin family exhibits profound quantitative divergence in cytotoxic potency that renders generic substitution scientifically indefensible. Across the same triple-negative breast cancer cell line (MDA-MB-231), individual aurovertin analogs display a >100-fold potency gradient, with IC50 values ranging from 0.08 μM (Aurovertin D) to >50 μM (Aurovertin T) [1]. Even structurally adjacent analogs such as Aurovertin D and Aurovertin E differ by over 100-fold in the same assay system (0.08 μM vs. 8.79 μM) [1]. Furthermore, Aurovertin B exhibits a directionally biased inhibition profile—preferentially inhibiting ATP synthesis (Ki = 25 nM) over ATP hydrolysis (Ki = 120 nM) [2]—a functional characteristic that cannot be assumed for all family members. Substituting one aurovertin analog for another without accounting for these quantifiable differences introduces uncontrolled experimental variability and compromises reproducibility.

Aurovertin B Quantitative Differentiation: Comparator-Based Evidence for Procurement Decisions


Aurovertin D vs. Aurovertin B vs. Aurovertin E: 100-Fold Differential Cytotoxicity in TNBC Cells

In the MDA-MB-231 triple-negative breast cancer cell line, Aurovertin D (IC50 = 0.08 μM) exhibits 69-fold greater cytotoxic potency than Aurovertin B (IC50 = 5.52 μM) and 110-fold greater potency than Aurovertin E (IC50 = 8.79 μM) [1]. Aurovertin T is essentially inactive (IC50 >50 μM) in the same assay [1]. These data derive from a systematic comparative cytotoxicity study of aurovertin analogs evaluated under identical experimental conditions.

cancer metabolism mitochondrial inhibitor triple-negative breast cancer

Aurovertin B Directional Bias: Preferential Inhibition of ATP Synthesis over Hydrolysis

Aurovertin B exhibits a quantifiable directional bias in its inhibition of F1Fo-ATPase function, with a Ki value of 25 nM for ATP synthesis compared to 120 nM for ATP hydrolysis [1]. This 4.8-fold differential preference is mechanistically rooted in the compound's binding to βTP and βE subunits in the F1 domain [2]. At saturating concentrations, Aurovertin B does not completely abolish ATP hydrolytic activity—a phenomenon confirmed by single-molecule experiments showing residual catalytic turnover [3]. In contrast, oligomycin A inhibits both synthesis and hydrolysis non-selectively (IC50 = 0.2–0.9 μM across cell lines) [1].

mitochondrial bioenergetics F1Fo-ATPase oxidative phosphorylation

Aurovertin B vs. Taxol: Enhanced Apoptosis Induction in TNBC Model

In human MDA-MB-231 triple-negative breast cancer cells, Aurovertin B treatment induced a higher percentage of apoptotic cells compared to taxol (paclitaxel) treatment group, as quantified by flow cytometry and DAPI staining analysis [1]. The study further demonstrated that Aurovertin B-induced apoptosis was mediated through regulation of ATP synthase activity rather than changes in gene expression, distinguishing its mechanism from taxol's microtubule-stabilizing action [1].

apoptosis cancer therapeutics flow cytometry

Aurovertin B In Vivo Tumor Growth Suppression in Xenograft Model

Aurovertin B demonstrated potent antitumor activity in vivo, as verified in a human MDA-MB-231 xenograft mouse model [1]. Additional orthotopic breast cancer mouse model studies confirmed remarkable antimetastatic activity of Aurovertin B across multiple TNBC cell lines including MDA-MB-231, HCC1937, and 4T1 [2]. The in vivo validation distinguishes Aurovertin B from less characterized aurovertin analogs (e.g., Aurovertins J-S, T, U) for which in vivo efficacy data remain absent or unreported [3].

xenograft in vivo efficacy antitumor

Structural Binding Site Definition: Aurovertin B Binding Geometry Elucidated by X-ray Crystallography

The X-ray crystal structure of bovine mitochondrial F1-ATPase complexed with Aurovertin B (PDB ID: 1COW; resolution: 3.10 Å) definitively establishes that the inhibitor binds to two equivalent sites in the βTP and βE subunits, occupying a cleft between the nucleotide-binding and C-terminal domains [1]. The binding pocket is incomplete and inaccessible in the βDP subunit, explaining the differential binding stoichiometry [1]. Aurovertin B interacts with α-Glu399 in the adjacent αTP subunit, and both binding sites encompass βArg-412, which mutational studies have confirmed as essential for aurovertin binding [1]. This structural definition enables rational interpretation of biochemical data and provides a reference framework for understanding how structural modifications among aurovertin analogs (D, E, T, U, etc.) may alter binding affinity and functional outcomes.

structural biology X-ray crystallography F1-ATPase

Aurovertin Application Scenarios: Evidence-Backed Procurement Recommendations


Mitochondrial Bioenergetics: Directional ATP Synthesis Inhibition Studies

Aurovertin B is the appropriate selection for studies requiring quantifiable differential inhibition of mitochondrial ATP synthesis versus ATP hydrolysis. Its Ki values (25 nM for synthesis, 120 nM for hydrolysis) provide a 4.8-fold directional bias [1], enabling researchers to probe the directionality of F1Fo-ATPase function. The incomplete inhibition of ATP hydrolysis even at saturating concentrations [2] makes Aurovertin B particularly suited for experiments examining residual catalytic activity and binding change mechanism. For studies requiring non-selective inhibition of both synthesis and hydrolysis, oligomycin A should be considered as a comparator tool, though it lacks directional selectivity [1].

Triple-Negative Breast Cancer Research: Potent Cytotoxicity at Nanomolar Concentrations

For cancer metabolism studies in triple-negative breast cancer models, Aurovertin D (IC50 = 0.08 μM in MDA-MB-231 cells) provides the highest potency among characterized aurovertins, exhibiting 69-fold greater activity than Aurovertin B (IC50 = 5.52 μM) and 110-fold greater than Aurovertin E (IC50 = 8.79 μM) [1]. Researchers should select Aurovertin D when maximal cytotoxic potency is required and the experimental design can accommodate its specific handling requirements. Aurovertin B remains the recommended choice for studies requiring in vivo validation, given the established xenograft and orthotopic mouse model data [2][3].

Structural and Mechanistic Studies Requiring Atomic-Resolution Binding Data

Aurovertin B is the only aurovertin analog with a publicly available co-crystal structure with mitochondrial F1-ATPase (PDB ID: 1COW, resolution: 3.10 Å) [1]. This structural definition, showing binding to βTP and βE subunits and interaction with α-Glu399 and βArg-412 residues [1], makes Aurovertin B indispensable for structure-based experimental design, molecular docking studies, and interpretation of mutagenesis data. Researchers requiring structural context for their biochemical or biophysical studies should procure Aurovertin B over structurally uncharacterized analogs.

Preclinical In Vivo Studies: Validated Antitumor and Antimetastatic Activity

Aurovertin B possesses peer-reviewed, published in vivo validation in both human MDA-MB-231 xenograft models [1] and orthotopic breast cancer mouse models [2], demonstrating significant tumor growth suppression and antimetastatic activity. The compound upregulates DUSP1 expression in MDA-MB-231 cells but not in normal MCF10A breast cells, suggesting a degree of selectivity [1]. For translational studies or preclinical efficacy testing, Aurovertin B is the evidence-supported choice among aurovertin analogs, as other family members (J-S, T, U) lack reported in vivo validation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for aurovertin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.